Cas no 851808-57-6 (2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole)

2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole
- Methanone, [4,5-dihydro-2-[[(3-nitrophenyl)methyl]thio]-1H-imidazol-1-yl][4-(1-methylethoxy)phenyl]-
- AKOS024589502
- F0630-1860
- [2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone
- (4-isopropoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole
- 851808-57-6
-
- Inchi: 1S/C20H21N3O4S/c1-14(2)27-18-8-6-16(7-9-18)19(24)22-11-10-21-20(22)28-13-15-4-3-5-17(12-15)23(25)26/h3-9,12,14H,10-11,13H2,1-2H3
- InChI Key: ZZJAWXBROWKGJZ-UHFFFAOYSA-N
- SMILES: C(N1C(SCC2=CC=CC([N+]([O-])=O)=C2)=NCC1)(C1=CC=C(OC(C)C)C=C1)=O
Computed Properties
- Exact Mass: 399.12527733g/mol
- Monoisotopic Mass: 399.12527733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 585
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.30±0.1 g/cm3(Predicted)
- Boiling Point: 576.8±60.0 °C(Predicted)
- pka: 2.07±0.60(Predicted)
2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-1860-2μmol |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-2mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-10mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-50mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-5μmol |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-5mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-20mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-75mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-1mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-1860-3mg |
2-{[(3-nitrophenyl)methyl]sulfanyl}-1-[4-(propan-2-yloxy)benzoyl]-4,5-dihydro-1H-imidazole |
851808-57-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
Additional information on 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole
Introduction to 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole (CAS No. 851808-57-6)
The compound 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole, identified by its CAS number 851808-57-6, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a nitrophenyl moiety and an imidazole ring, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in the area of heterocyclic compounds has highlighted the importance of imidazole derivatives in developing novel therapeutic agents. The 4,5-dihydro-1H-imidazole core is particularly interesting because of its prevalence in bioactive molecules, such as antifungal and antiviral agents. The structural motif of 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole incorporates elements that could enhance its pharmacological properties, making it a promising candidate for further investigation.
The 3-nitrophenylmethylsulfanyl group is another key feature of this compound that contributes to its unique chemical profile. Nitroaromatic compounds are well-documented for their biological activity, often exhibiting potent effects on various biological targets. The nitro group can influence the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability. This aspect makes the compound an attractive subject for studies aimed at optimizing drug-like properties.
In addition to the functional groups mentioned above, the propan-2-yloxy substituent at the 4-position of the benzoyl moiety adds another layer of complexity to the molecule. Alkoxy groups are commonly used in medicinal chemistry to modulate solubility and bioavailability. The specific placement of this group in 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole suggests that it may play a critical role in determining the compound's pharmacokinetic behavior.
Current research trends indicate that hybrid molecules combining multiple pharmacophores are becoming increasingly important in drug development. The structural features of 851808-57-6 align well with this trend, as it integrates several bioactive fragments into a single molecular entity. Such hybridization strategies have been successful in generating compounds with enhanced potency and reduced side effects. The imidazole ring, benzoyl group, and nitrophenyl moiety collectively contribute to a rich chemical space for exploration.
One of the most compelling aspects of studying compounds like 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole is the opportunity to discover new mechanisms of action. The interplay between different functional groups can lead to unexpected biological activities that may not be apparent from individual components alone. For instance, the combination of an imidazole ring with a nitrophenyl group could potentially result in interactions with multiple targets simultaneously.
The synthesis and characterization of this compound have been influenced by advancements in synthetic methodologies that allow for precise control over molecular architecture. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have enabled chemists to construct complex molecules efficiently. These methods are particularly valuable when dealing with multifunctional intermediates like those found in 851808-57-6.
Evaluation of the biological activity of 2-{(3-nitrophenyl)methylsulfanyl}-1-4-(propan-2-yloxy)benzoyl-4,5-dihydro-1H-imidazole has been conducted using various in vitro assays. Initial studies have shown promising results in terms of interaction with specific enzymes and receptors relevant to inflammatory diseases and cancer. The nitro group's ability to participate in redox reactions may also contribute to its therapeutic potential by modulating cellular signaling pathways.
The pharmacokinetic profile of this compound is another area of interest. The presence of polar functional groups such as hydroxyl and amine moieties can influence solubility and permeability across biological membranes. Computational modeling techniques have been employed to predict how these features will affect absorption, distribution, metabolism, and excretion (ADME) properties. Such predictions are crucial for guiding further optimization efforts toward achieving desired pharmacokinetic profiles.
In conclusion,851808-57-6 represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups positions it as a valuable scaffold for medicinal chemistry investigations aimed at addressing unmet medical needs. As research continues to uncover new biological targets and mechanisms,imидазол derivatives like this one will remain at the forefront of drug discovery efforts.
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